Benz(j)aceanthrylene
Overview
Description
Benz(j)aceanthrylene (B[j]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon identified in air particulate matter, demonstrating potent mutagenic and carcinogenic effects. It has been detected in urban environments across various regions, including Stockholm, Sweden, and Limeira, Brazil. Although its concentrations are lower than those of benzo[a]pyrene, B[j]A poses significant health risks due to its strong genotoxic potential. Studies on HepG2 cells have shown that B[j]A induces more DNA damage at significantly lower concentrations compared to benzo[a]pyrene, highlighting its potential as a critical contributor to air pollution-related cancer risk (Hwanmi Lim et al., 2015).
Synthesis Analysis
The synthesis of B[j]A and its metabolites has been explored to understand its activation and metabolism pathways. Notably, its precursor epoxide and subsequent metabolic products have been evaluated for their mutagenicity, revealing that the diol-epoxide derivative shows significant mutagenic activity, which is crucial for assessing B[j]A's overall genotoxicity. These findings emphasize the importance of understanding the chemical synthesis and metabolic activation pathways of B[j]A for evaluating its environmental and health impacts (K. O. Newcomb et al., 1993).
Scientific Research Applications
Tumor-Initiating Activity
Benz(j)aceanthrylene (B[j]A) has been identified as a potent skin tumor initiator in mice. A study conducted by Nesnow et al. (1993) demonstrated that B[j]A induced papilloma formation in mice, suggesting its significant potency as a tumorigenic agent in animal models. The study highlighted that even low doses of B[j]A resulted in a high percentage of tumor formation in the tested mice (Nesnow et al., 1993).
Genotoxic Potential in Urban Air
B[j]A's presence in urban air and its genotoxic potential have been studied by Lim et al. (2015). The research found B[j]A in air particulate matter in both Stockholm and Limeira, although in lower concentrations compared to other known carcinogens like benzo[a]pyrene. The study showed that even at these lower concentrations, B[j]A exhibited a significant impact on DNA damage, indicating its potential as a contributor to cancer risk associated with air particulate matter (Lim et al., 2015).
Metabolic Activation and Mutagenicity
Research by Newcomb et al. (1993) investigated the metabolic activation and mutagenicity of B[j]A derivatives. They found that certain derivatives of B[j]A showed direct-acting mutagenicity, which decreased with the addition of exogenous metabolic activation. This study provides insight into the complex metabolic pathways and mutagenic potential of B[j]A derivatives (Newcomb et al., 1993).
Cellular Transformation and DNA Adduction
A study conducted by Nesnow et al. (1991) focused on the morphological transformation and DNA adduct formation by B[j]A and its metabolites in mouse embryo fibroblasts. This study contributed to understanding the metabolic activation routes of B[j]A in mammalian cells, revealing that B[j]A is activated through multiple metabolic pathways, leading to DNA damage (Nesnow et al., 1991).
Safety And Hazards
Benz(j)aceanthrylene is a member of phenanthrenes and has been found to have highly significant carcinogenicity . This was observed in one initiation–promotion study on mouse skin and after intraperitoneal administration to mice . Increases in tumor incidence and/or in the number of tumors per animal were observed in both cases .
properties
IUPAC Name |
benzo[j]aceanthrylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRAISUPBTHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174041 | |
Record name | Benz(j)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benz(j)aceanthrylene | |
CAS RN |
202-33-5 | |
Record name | Benz[j]aceanthrylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benz(j)aceanthrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(j)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZ(J)ACEANTHRYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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